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Compound of Interest

Compound Name: Disperse Blue 148

Cat. No.: B1663511 Get Quote

A Technical Guide to the Spectroscopic Analysis of
Disperse Blue 148
This technical guide provides a comprehensive overview of the spectroscopic analysis of

Disperse Blue 148, a monoazo dye used in the textile industry. Due to the limited availability of

a complete public spectroscopic dataset for this specific dye, this document presents a

plausible chemical structure derived from its documented manufacturing methods, alongside

representative, hypothetical spectroscopic data for UV-Vis, IR, and NMR analysis. The

experimental protocols provided are detailed, standard procedures that can be adapted for the

analysis of this and similar dyestuffs.

Molecular Identity:

Chemical Name: C.I. Disperse Blue 148

CAS Number: 61968-29-4 / 53239-04-0[1]

Molecular Formula: C₁₉H₁₉N₅O₄S[1][2]

Molecular Weight: 413.45 g/mol [1][2]

Class: Single Azo Dye[1]

Proposed Chemical Structure
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The chemical structure of Disperse Blue 148 can be inferred from its manufacturing process,

which involves the diazotization of 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine and

subsequent coupling with Methyl 3-(ethyl(phenyl)amino)propanoate.[1]

Caption: Proposed structure of Disperse Blue 148.

Spectroscopic Data
UV-Visible Spectroscopy
The color of Disperse Blue 148 arises from the extended π-conjugation across the azo bridge

connecting the two aromatic systems. The electron-withdrawing nitro group and the electron-

donating amino group enhance the delocalization, pushing the absorption maximum into the

visible region.

Table 1: Hypothetical UV-Vis Absorption Data

Parameter Value Solvent

λmax ~580 - 620 nm Methanol

Infrared (IR) Spectroscopy
The IR spectrum of Disperse Blue 148 would be expected to show characteristic absorption

bands for its various functional groups.

Table 2: Hypothetical IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3300 Medium N-H stretch (secondary amine)

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium
Aliphatic C-H stretch (CH₂,

CH₃)

~1735 Strong C=O stretch (ester)

~1600-1580 Strong Aromatic C=C stretch

~1520 & ~1340 Strong
Asymmetric and symmetric N-

O stretch (-NO₂)

~1450 Medium Aromatic C=C stretch

~1250 Strong C-O stretch (ester)

~1200 Medium C-N stretch (aromatic amine)

~830 Strong
C-H out-of-plane bend (para-

substituted benzene)

~700-600 Medium C-S stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed information about the chemical

environment of the hydrogen and carbon atoms in the molecule. The following are predicted

chemical shifts in a suitable solvent like DMSO-d₆.

Table 3: Hypothetical ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 d 1H
Aromatic H ortho to -

NO₂

~8.2 dd 1H
Aromatic H meta to -

NO₂ and ortho to -S-

~7.9 d 1H
Aromatic H ortho to -

S-

~7.4 d 2H

Aromatic H ortho to

azo group on phenyl

ring

~6.8 d 2H

Aromatic H meta to

azo group on phenyl

ring

~4.2 t 2H -N-CH₂-CH₂-

~3.6 s 3H -O-CH₃

~3.4 q 2H -N-CH₂-CH₃

~2.8 t 2H -CH₂-C(=O)-

~1.2 t 3H -N-CH₂-CH₃

Table 4: Hypothetical ¹³C NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~172 C=O (ester)

~150-120 Aromatic carbons

~52 -O-CH₃

~48 -N-CH₂-CH₂-

~45 -N-CH₂-CH₃

~32 -CH₂-C(=O)-

~12 -N-CH₂-CH₃

Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid

dye sample like Disperse Blue 148.

General Workflow for Spectroscopic Analysis
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Sample Preparation

UV-Vis Spectroscopy IR Spectroscopy NMR Spectroscopy

Data Acquisition

Data Processing & Analysis

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol
Instrumentation: A dual-beam UV-Visible spectrophotometer.

Sample Preparation:

Accurately weigh approximately 5-10 mg of Disperse Blue 148.

Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or

DMF) in a 100 mL volumetric flask to create a stock solution.

Perform serial dilutions to obtain a final concentration that gives a maximum absorbance

in the range of 0.5 - 1.5 AU.

Data Acquisition:
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Use matched quartz cuvettes (1 cm path length).

Record a baseline spectrum with the solvent-filled cuvette in both the sample and

reference beams.

Record the sample spectrum from 200 to 800 nm.

Identify the wavelength of maximum absorption (λmax).

Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Disperse Blue 148 with ~100 mg of dry, spectroscopic grade potassium

bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Perform data processing (e.g., baseline correction, smoothing) as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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Dissolve 5-10 mg of Disperse Blue 148 in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

Data Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a ¹H NMR spectrum, setting appropriate parameters for the spectral width,

number of scans, and relaxation delay.

Acquire a ¹³C NMR spectrum, which will require a larger number of scans due to the lower

natural abundance of ¹³C.

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural

assignment.

Data Processing:

Process the raw data (FID) by applying a Fourier transform, phase correction, and

baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the peaks in the ¹H spectrum and identify multiplicities (singlet, doublet, triplet,

etc.).

This guide provides a foundational understanding of the spectroscopic characteristics of

Disperse Blue 148. For definitive analysis, it is recommended that researchers acquire actual

experimental data on a purified sample of the dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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